5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a bromophenyl group, an isobutylthio group, and a trifluoromethylphenyl group attached to an imidazole ring. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For instance, glyoxal and aniline can be used to form the imidazole core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a nucleophilic substitution reaction, where an isobutylthiol reacts with a suitable leaving group on the imidazole ring.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts alkylation reaction, where a trifluoromethylbenzene derivative reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets in proteins, while the isobutylthio group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.
bis(4-bromophenyl)fumaronitrile: Another compound with bromophenyl groups, but with different functional groups and reactivity.
Uniqueness
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the isobutylthio group provides opportunities for covalent interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2S/c1-13(2)12-27-19-25-11-18(14-6-8-16(21)9-7-14)26(19)17-5-3-4-15(10-17)20(22,23)24/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQYNGEIREBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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